6-Oxabicyclo[3.1.0]hexan-2-yl butanoate is a bicyclic compound characterized by its unique structural framework, which includes a six-membered ring containing an oxygen atom and a butanoate side chain. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential biological activities and applications in synthetic processes.
The compound is classified as a bicyclic ether and is part of the larger family of bicyclic compounds. It can be synthesized through various organic reactions and is often used as an intermediate in the synthesis of more complex organic molecules. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 158.20 g/mol.
The synthesis of 6-Oxabicyclo[3.1.0]hexan-2-yl butanoate typically involves several methods, including:
The synthesis process often requires specific reaction conditions, such as temperature control and the presence of solvents that can stabilize reactive intermediates. For example, using blue LED irradiation in conjunction with iridium-based catalysts has been shown to enhance yields significantly while maintaining selectivity in diastereoselective reactions.
The molecular structure of 6-Oxabicyclo[3.1.0]hexan-2-yl butanoate features a bicyclic framework with an oxygen atom integrated into the ring system. The compound can be structurally represented with the following details:
CC(=O)OCC1CC2C(C1O2)CXYZ123456789 (Note: Actual InChI key should be sourced from a reliable chemical database)The unique bicyclic structure contributes to its reactivity and potential applications in medicinal chemistry.
6-Oxabicyclo[3.1.0]hexan-2-yl butanoate can undergo various chemical reactions:
These reactions are significant for modifying the compound's functional groups, enhancing its utility in synthetic applications.
The mechanism of action for 6-Oxabicyclo[3.1.0]hexan-2-yl butanoate involves its interactions with biological targets at a molecular level:
Research into its mechanism is ongoing, focusing on understanding how this compound may exert therapeutic effects.
These properties are critical for handling the compound in laboratory settings and for its potential applications in various fields.
6-Oxabicyclo[3.1.0]hexan-2-yl butanoate has several applications in scientific research:
These applications highlight the versatility of this compound within various scientific disciplines, making it a valuable subject for ongoing research and development efforts.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7